N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide
Description
N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinoline core fused with a quinoline scaffold, substituted with a methyl group at position 5 and a sulfanyl-linked acetamide moiety at position 1.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-12-10-17-22-23-19(24(17)16-5-3-2-4-15(12)16)26-11-18(25)21-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGSUMHVGDTTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on formula C₂₀H₁₅ClN₄OS₂.
Key Observations :
Triazolo-benzodiazepines (e.g., molibresibum) exhibit BET bromodomain selectivity due to their extended hydrophobic pockets, a feature less likely in the target compound due to its smaller quinoline scaffold .
Substituent Effects: The 4-chlorophenyl group is a common motif in antitumor agents (), while 3-chloroanilino () and 2-furylmethyl () groups correlate with anti-inflammatory or antiexudative activity . Sulfanyl-acetamide linkages improve solubility and enable hydrogen bonding, critical for target engagement in kinase inhibitors .
Biological Activity: Compounds with thieno-triazolo-diazepine cores () show nanomolar BET inhibition (IC₅₀ < 100 nM), whereas thiazolo-triazole derivatives () exhibit moderate anti-inflammatory effects (30–50% edema reduction at 10 mg/kg) . The absence of a diazepine ring in the target compound may reduce CNS permeability but improve metabolic stability .
Physicochemical and Pharmacokinetic Properties
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